2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid
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Overview
Description
2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is a complex organic compound featuring a benzimidazole core with nitro and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multi-step organic reactionsThe final step often involves the formation of the propanoic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxy and nitro groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid
- 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)pentanoic acid
Uniqueness
2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,3-dihydroxy-3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c14-7(8(15)10(16)17)9-11-5-2-1-4(13(18)19)3-6(5)12-9/h1-3,7-8,14-15H,(H,11,12)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGBSIRTXXENFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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